2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
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Overview
Description
The compound is a derivative of acetamide, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N). The “2,5-dimethylphenyl” part suggests a phenyl ring (a variant of benzene) with methyl groups (-CH3) attached at the 2nd and 5th positions . The rest of the name suggests additional functional groups and structural features, but without a specific structure or additional information, it’s difficult to provide a detailed description .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl ring (in this case, 2,5-dimethylphenyl) and introducing the various functional groups in subsequent steps. The exact methods would depend on the specific structure of the final compound .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. This is typically done using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of the acetamide group suggests it might undergo reactions similar to other amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound (such as melting point, boiling point, solubility, etc.) would be determined experimentally. These properties can often be predicted based on the structure of the compound and its functional groups .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve synthesizing it (if it hasn’t been synthesized already), studying its properties, and exploring its potential uses. This could involve in vitro (test tube) experiments, in vivo (animal) studies, and eventually clinical trials if it’s intended to be a drug .
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)20-17(22)19(10-16(18)21)13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXTLKAOLVHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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